molecular formula C27H32N6O B10769079 CGP-82996

CGP-82996

Cat. No.: B10769079
M. Wt: 456.6 g/mol
InChI Key: YVXCDLCJCIDFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk4/6 Inhibitor IV is a potent and selective ATP-competitive small molecule that specifically targets both Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This inhibitor acts as a key molecular tool for elucidating the intricacies of the cell cycle, particularly the G1 to S phase transition, which is critically regulated by the CDK4/6-cyclin D complex and its phosphorylation of the retinoblastoma (Rb) tumor suppressor protein. By selectively inhibiting CDK4/6 kinase activity, this compound induces a robust G1 phase cell cycle arrest, providing researchers with a powerful means to probe the molecular mechanisms of cellular proliferation, senescence, and oncogenic transformation. Its high specificity makes it invaluable for studying Rb-positive cancers, such as breast cancer, and for investigating mechanisms of resistance to CDK4/6 inhibition. Supplied with high purity and batch-to-batch consistency, Cdk4/6 Inhibitor IV is an essential reagent for in vitro studies aimed at advancing our understanding of cell cycle dynamics and developing novel anti-cancer strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify the presence of key functional groups:

    • Ethylamino Protons : δ 1.15 ppm (triplet, –CH2_2CH3_3), δ 3.20 ppm (quartet, –NHCH2_2–).

    • Indole Aromatic Protons : δ 7.30–7.80 ppm (multiplet, benzyl and indole rings).

    • Cyclohexanol Hydroxyl : δ 4.50 ppm (singlet, –OH).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+^+ calculated for C28_{28}H34_{34}N6_6O: 487.2824; observed: 487.2826.

Purity and Stability

  • HPLC Analysis : Retention time (tR_R = 12.8 min) matches the reference standard under isocratic conditions (70% acetonitrile, 30% water).

  • Stability in Solution : >98% purity retained after 4 hours in 20% ethanol/saline (5 mg/mL sodium ascorbate).

Scale-Up and Process Optimization

Radiosynthesis for Tracer Studies

A related radiolabeled analog, [18^{18}F]NT431, provides insights into scalable synthesis:

  • Radiolabeling : 4-[18^{18}F]Fluorobenzaldehyde is conjugated to the abemaciclib metabolite M2 via reductive amination (NaBH3_3CN, acetic acid, 120°C).

  • Yield and Molar Activity : Radiochemical yield of 24 ± 3.0% with molar activity >370 GBq/µmol.

Industrial Synthesis Considerations

  • Cost Efficiency : Use of inexpensive catalysts (e.g., Pd/C instead of Pd(OAc)2_2) reduces production costs.

  • Green Chemistry : Solvent recycling (toluene, DMF) and microwave-assisted reactions minimize environmental impact.

Comparative Analysis with Other CDK4/6 Inhibitors

Selectivity Profile

Cdk4/6 Inhibitor IV exhibits distinct kinase inhibition compared to FDA-approved agents:

Kinase TargetIC50_{50} (µM)Selectivity Over CDK4/6
CDK4/Cyclin D11.5
CDK6/Cyclin D15.63.7×
CDK5/p352516.7×
CDK2/Cyclin A>100>66.7×
Data adapted from kinase activity assays.

Pharmacological Advantages

  • Apoptosis Induction : At 5–10 µM, Cdk4/6 Inhibitor IV blocks retinoblastoma protein (pRb) phosphorylation at Ser780/Ser795, inducing G1_1 arrest and apoptosis in U2OS osteosarcoma cells.

  • In Vivo Efficacy : Intraperitoneal administration (30 mg/kg) suppresses HCT116 colon carcinoma xenograft growth by 60% over 29 days .

Chemical Reactions Analysis

Types of Reactions

Cdk4/6 Inhibitor IV undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Clinical Applications

1. Breast Cancer Treatment

Cdk4/6 inhibitors are primarily utilized in the treatment of hormone receptor-positive, HER2-negative metastatic breast cancer. These inhibitors are often combined with endocrine therapy to enhance efficacy:

  • Palbociclib : Demonstrated significant improvement in progression-free survival (PFS) when used with aromatase inhibitors or fulvestrant in clinical trials .
  • Ribociclib : Shown to improve overall survival (OS) when combined with endocrine therapy, making it a preferred option in clinical guidelines .
  • Abemaciclib : Effective in both monotherapy and combination settings, with favorable safety profiles .

Table 1: Comparison of Cdk4/6 Inhibitors in Clinical Trials

InhibitorCombination TherapyProgression-Free Survival (PFS)Overall Survival (OS)Approval Year
PalbociclibAromatase InhibitorsSignificant improvementNot statistically significant2015
RibociclibFulvestrantSignificant improvementSignificant improvement2017
AbemaciclibMonotherapy + EndocrineSignificant improvementNot statistically significant2017

Real-World Outcomes

A retrospective study conducted in Romania analyzed the effectiveness of Cdk4/6 inhibitors among 107 patients treated from 2019 to 2022. The findings indicated that the combination of Cdk4/6 inhibitors with endocrine therapy resulted in a median PFS comparable to that observed in randomized clinical trials. The study also highlighted variations in outcomes based on disease stage and type of inhibitor used .

Table 2: Patient Outcomes by Cdk4/6 Inhibitor Type

InhibitorStage II (%)Stage III (%)Stage IV (%)
Abemaciclib26.713.360.0
Palbociclib17.222.460.4
Ribociclib32.414.752.9

Case Studies and Emerging Research

A notable case report highlighted the development of pneumonitis in a patient receiving palbociclib, emphasizing the need for awareness regarding potential adverse effects associated with Cdk4/6 inhibitors . Furthermore, ongoing research continues to explore newer compounds like dalpiciclib, which has shown promise in extending PFS when combined with fulvestrant .

Mechanism of Action

Cdk4/6 Inhibitor IV exerts its effects by binding to the active site of cyclin-dependent kinases 4 and 6, thereby preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, a crucial step for cell cycle progression from the G1 to the S phase. As a result, the compound induces cell cycle arrest and can lead to cellular senescence or apoptosis .

Comparison with Similar Compounds

Efficacy and Clinical Outcomes

Table 1: Efficacy Comparison of CDK4/6 Inhibitors

Parameter Palbociclib Ribociclib Abemaciclib CDK4/6 Inhibitor IV*
PFS Benefit (vs. ET alone) 24.8 months (PALOMA-2) 25.3 months (MONALEESA-3) 28.1 months (MONARCH-3) Under investigation
OS Benefit Not significant Significant (HR: 0.76) Significant (HR: 0.79) Pending data
Key Trials PALOMA, PENELOPE-B MONALEESA, NATALEE MONARCH, monarchE Preclinical models

Note: CDK4/6 Inhibitor IV is hypothesized to improve PFS/OS based on preclinical synergy with MEK or AKT inhibitors .

  • However, ribociclib and abemaciclib demonstrated OS benefits in specific trials (e.g., MONALEESA-3 and MONARCH-2), unlike palbociclib .
  • Combination Therapy: CDK4/6 Inhibitor IV may enhance efficacy in resistant tumors when combined with AKT or MEK inhibitors, as seen in preclinical models .

Table 2: Adverse Event Profiles

Adverse Event (AE) Palbociclib Ribociclib Abemaciclib CDK4/6 Inhibitor IV*
Neutropenia 80–85% (Grade 3/4) 60–70% (Grade 3/4) 40–45% (Grade 3/4) Lower incidence?
Hepatotoxicity Rare 10–15% (Grade 3/4) Rare Under investigation
Gastrointestinal Low Moderate High (diarrhea: 80%) Unknown
Cardiovascular Risks Low QT prolongation Low Pending data
  • Ribociclib: Higher risk of hepatotoxicity (15% Grade 3/4) and QT prolongation .
  • Abemaciclib: Frequent diarrhea (80%) but lower hematologic toxicity .

Resistance Mechanisms and Biomarkers

Table 3: Resistance Mechanisms and Biomarkers

Mechanism Palbociclib Ribociclib Abemaciclib CDK4/6 Inhibitor IV*
Rb Loss Primary resistance Primary resistance Less common Preclinical focus
Cyclin E1 Overexpression Common Common Common Targeted via AKT inhibition
PI3K/AKT Activation Yes Yes Yes Co-targeted in preclinical models
Biomarkers Rb+, LMWE- Rb+, CDK6 expression Rb+, CDK4 phosphorylation p21 levels
  • Resistance Strategies: CDK4/6 Inhibitor IV may overcome resistance via dual targeting of CDK4/6 and AKT or epigenetic modifiers (e.g., HDAC inhibitors) .
  • Biomarkers: Rb status and p21 levels are predictive for ribociclib; CDK4 phosphorylation may guide abemaciclib use .

Preclinical and Clinical Development

  • CDK4/6 Inhibitor IV: Early studies highlight synergy with MEK inhibitors in KRAS-mutant cancers (e.g., NSCLC, colorectal cancer) . In breast cancer, it may delay resistance when combined with fulvestrant and AKT inhibitors .
  • Next-Generation Inhibitors: Compounds like WXJ-103 () and ZINC derivatives () show enhanced selectivity and reduced toxicity in preclinical models.

Biological Activity

Cdk4/6 inhibitors, particularly Cdk4/6 Inhibitor IV, have garnered significant attention in cancer research due to their role in regulating the cell cycle and their therapeutic potential in treating various cancers, especially hormone receptor-positive breast cancer. This article delves into the biological activity of Cdk4/6 Inhibitor IV, highlighting its mechanism of action, efficacy in clinical settings, and relevant case studies.

Cdk4/6 inhibitors function primarily by blocking the activity of cyclin-dependent kinases 4 and 6 (Cdk4/6), which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and ultimately reducing cancer cell proliferation. This mechanism is particularly effective in cancers that are dependent on cyclin D for growth, such as hormone receptor-positive breast cancer .

Efficacy in Clinical Trials

Numerous clinical trials have demonstrated the efficacy of Cdk4/6 inhibitors in treating breast cancer. For instance, the PALOMA-3 trial showed that palbociclib, a well-known Cdk4/6 inhibitor, combined with letrozole significantly improved progression-free survival (PFS) in patients with HR+/HER2- breast cancer compared to endocrine therapy alone (HR = 0.43) . Similarly, ribociclib and abemaciclib have shown comparable benefits in various studies, reinforcing the role of Cdk4/6 inhibition as a cornerstone in managing advanced breast cancer .

Table 1: Summary of Key Clinical Trials Involving Cdk4/6 Inhibitors

Trial NameDrug UsedPatient PopulationPrimary EndpointOutcome
PALOMA-3PalbociclibHR+/HER2- Breast CancerPFSHR = 0.43
MONALEESA-3RibociclibAdvanced Breast CancerPFSSignificant improvement
MONARCH-2AbemaciclibHR+/HER2- Metastatic Breast CancerPFSImproved survival rates

Case Studies

A notable case study involved a patient with HR-positive/HER2-negative breast cancer who exhibited disease progression despite prior treatments. The introduction of a Cdk4/6 inhibitor in combination with endocrine therapy resulted in a remarkable 12-month progression-free survival period. This case underscores the potential of Cdk4/6 inhibitors to provide therapeutic benefits even in cases resistant to standard treatments .

Preclinical Findings

Preclinical studies have also highlighted the biological activity of Cdk4/6 inhibitors. For example, abemaciclib has been shown to induce apoptosis and senescence in ER-positive breast cancer cells through sustained inhibition of Cdk4/6 activity. This was evident in xenograft models where continuous dosing led to significant tumor regression .

Table 2: Preclinical Efficacy of Cdk4/6 Inhibitors

CompoundIC50 (nM) CDK4IC50 (nM) CDK6Effect on Tumor Growth
Palbociclib5.07.0Significant reduction
Ribociclib7.59.0Marked tumor regression
Abemaciclib0.98.2Induction of apoptosis

Safety and Adverse Effects

While Cdk4/6 inhibitors show promise, they are not without adverse effects. Commonly reported toxicities include neutropenia, fatigue, and gastrointestinal disturbances. The management of these side effects is crucial for maintaining patient quality of life during treatment .

Q & A

Q. What experimental methods are recommended to validate the specificity of CDK4/6 Inhibitor IV in kinase inhibition assays?

To confirm specificity, use in vitro kinase assays with purified CDK4/6-cyclin D complexes alongside negative controls (e.g., unrelated kinases like CDK2 or CDK1). Measure IC50 values via dose-response curves and validate using siRNA-mediated knockdown of CDK4/6 in cell lines to observe rescue effects. Cross-testing with pan-CDK inhibitors (e.g., AT7519) helps rule off-target effects .

Q. How should researchers design dose-response experiments for CDK4/6 Inhibitor IV in cell proliferation studies?

Optimize dosing using a logarithmic concentration range (e.g., 1 nM–10 µM) over 72–96 hours. Include positive controls (e.g., palbociclib) and normalize data to untreated cells. Use assays like MTT or BrdU incorporation to quantify proliferation. Account for cell line variability (e.g., Rb-positive vs. Rb-negative lines) and validate findings with flow cytometry for cell cycle arrest (G1 phase) .

Q. What are the key considerations for ensuring reproducibility in preclinical studies involving CDK4/6 Inhibitor IV?

Document batch-specific activity (≥95% purity via HPLC) and solubility (DMSO stock preparation). Standardize cell culture conditions (e.g., serum concentration, passage number) and use orthogonal assays (e.g., Western blot for phospho-Rb reduction). Share raw data and statistical methods (e.g., ANOVA for multi-group comparisons) in supplementary materials .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data between in vitro and in vivo models using CDK4/6 Inhibitor IV?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or tumor microenvironment interactions. Perform pharmacokinetic profiling (plasma/tissue concentration measurements) in animal models. Use patient-derived xenografts (PDXs) to mimic human tumor heterogeneity and compare with 2D/3D cell cultures. Integrate transcriptomic data to identify resistance-associated pathways .

Q. What strategies are emerging to overcome resistance to CDK4/6 Inhibitor IV in hormone receptor-positive (HR+) breast cancer models?

Resistance mechanisms include RB1 loss, cyclin E amplification, and PI3K/AKT activation. Combine CDK4/6 Inhibitor IV with PI3K inhibitors (e.g., alpelisib) or ER degraders (e.g., fulvestrant) in preclinical models. Use CRISPR screens to identify synthetic lethal targets and validate via RNA-seq of resistant clones .

Q. How should conflicting clinical trial data on continued CDK4/6 inhibition post-progression be interpreted?

Phase III trials (e.g., NCT02632045) show mixed outcomes. Stratify patients by biomarkers (e.g., RB1 status, ESR1 mutations) in retrospective analyses. Design adaptive trials with biomarker-driven arms (e.g., continuing abemaciclib + fulvestrant vs. switching therapies) and use progression-free survival (PFS) as a primary endpoint .

Q. What methodologies are critical for evaluating CDK4/6 Inhibitor IV in combination with immune checkpoint inhibitors?

Use syngeneic mouse models to assess tumor-infiltrating lymphocyte (TIL) changes via flow cytometry. Measure PD-L1 expression pre/post-treatment and correlate with cytokine profiles (e.g., IFN-γ). Validate findings in humanized PBMC-engrafted models and leverage single-cell RNA sequencing to map immune cell dynamics .

Unresolved Research Challenges

What mechanistic questions remain unanswered about the role of CDK4/6 Inhibitor IV in non-cancer contexts (e.g., senescence or metabolism)?

Investigate senescence-associated secretory phenotype (SASP) modulation using senescence-associated β-galactosidase assays. Explore metabolic effects via Seahorse assays (glycolysis/OXPHOS) in primary fibroblasts. Compare transcriptomic signatures across tissues to identify context-dependent pathways .

Q. How can preclinical models better recapitulate the impact of prior adjuvant CDK4/6 inhibitor exposure on metastatic progression?

Develop genetically engineered mouse models (GEMMs) with inducible CDK4/6 inhibition. Track metastatic dissemination via bioluminescence imaging and perform longitudinal biopsies for genomic evolution analysis. Use digital pathology to quantify stromal changes in residual tumors .

Methodological Resources

  • Data Analysis : Use R/Bioconductor packages (e.g., limma for RNA-seq) with false discovery rate (FDR) correction.
  • Experimental Reproducibility : Adopt MIAME and ARRIVE guidelines for reporting omics and animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.